[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate 1,2-Dipalmitoyl-sn-glycero-3-N-methyl-PE is a form of 1,2-dipalmitoyl-sn-glycero-3-PE (1,2-DPPE;) that contains a methyl group on the sn-3 moiety. The methylated headgroup of 1,2-dipalmitoyl-sn-glycero-3-N-methyl-PE does not extend as far into the aqueous subphase as the amine headgroup of 1,2-DPPE when incorporated into a water surface monolayer. It also lowers the phase transition temperature compared with 1,2-DPPE.
16:0 Monomethyl phosphoethanolamine (PE) is an alkyl phosphate derivative.
Pe-nme(16:0/16:0), also known as DP(me)pe, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(16:0/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Brand Name: Vulcanchem
CAS No.: 3930-13-0
VCID: VC21100937
InChI: InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C38H76NO8P
Molecular Weight: 706.0 g/mol

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate

CAS No.: 3930-13-0

Cat. No.: VC21100937

Molecular Formula: C38H76NO8P

Molecular Weight: 706.0 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate - 3930-13-0

Specification

Description 1,2-Dipalmitoyl-sn-glycero-3-N-methyl-PE is a form of 1,2-dipalmitoyl-sn-glycero-3-PE (1,2-DPPE;) that contains a methyl group on the sn-3 moiety. The methylated headgroup of 1,2-dipalmitoyl-sn-glycero-3-N-methyl-PE does not extend as far into the aqueous subphase as the amine headgroup of 1,2-DPPE when incorporated into a water surface monolayer. It also lowers the phase transition temperature compared with 1,2-DPPE.
16:0 Monomethyl phosphoethanolamine (PE) is an alkyl phosphate derivative.
Pe-nme(16:0/16:0), also known as DP(me)pe, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(16:0/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
CAS No. 3930-13-0
Molecular Formula C38H76NO8P
Molecular Weight 706.0 g/mol
IUPAC Name [2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate
Standard InChI InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)
Standard InChI Key QSBINWBNXWAVAK-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC

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